3-Methoxypropane-1-sulfonyl fluoride

Vue d'ensemble

Description

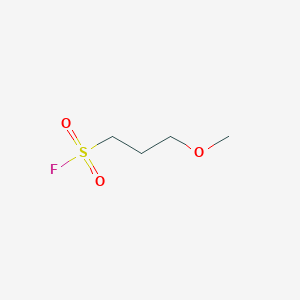

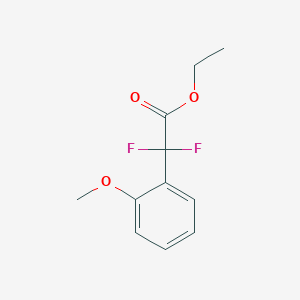

3-Methoxypropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9O3FS and a molecular weight of 156.18 . It is a neat product .

Synthesis Analysis

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of 3-Methoxypropane-1-sulfonyl fluoride is represented by the formula C4H9O3FS . Unfortunately, detailed structural analysis specific to 3-Methoxypropane-1-sulfonyl fluoride is not available in the retrieved data.

Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . This reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Sulfonyl fluorides can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .

Applications De Recherche Scientifique

Development of Novel Reagents and Synthesis Methods

- A new sulfonyl fluoride reagent, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), was developed for creating diverse enaminyl sulfonyl fluoride (N-ESF) compounds. This method is highly atom-economical and produces methanol as the only byproduct, making it environmentally friendly (Liu, Tang, & Qin, 2023).

Synthesis of Radiopharmaceuticals

- 3-Methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone was utilized as a precursor for F-18 16α-fluoroestradiol synthesis. This process, involving nucleophilic fluorination with fluoride ion, demonstrates the compound's stability and high yield in fluorine-18 incorporation, highlighting its potential in radiopharmaceutical applications (Lim, Zheng, Berridge, & Tewson, 1996).

Advances in Click Chemistry

- Sulfonyl fluorides have gained importance in sulfur(VI) fluoride exchange-based “click chemistry.” An electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride has been reported. This method showcases a broad substrate scope and environmental benignity (Laudadio et al., 2019).

Electrosynthesis Applications

- Recent advancements in fluoride ion-mediated anodic methoxylation of fluoroalkyl sulfides have been summarized, showcasing its synthetic applications. This includes the first example of anodic methoxylation of 2-acyloxy-3,3,3-trifluoropropyl sulfides and its implications for CF3-containing compound synthesis (Fuchigami & Inagi, 2020).

Polymer Electrolyte Membranes

- A novel difluoroalkanesulfonyl fluoride monomer was synthesized and used to create poly(norbornene)s containing pendant difluoroalkanesulfonic acids. This development in polymer electrolyte membranes demonstrates improved room temperature proton conductivity, indicating potential applications in fuel cells and other electrochemical devices (Zhao et al., 2011).

Environmental and Health Impact Studies

- Perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride, has been studied for its persistence in the environment and long serum elimination half-life in animals and humans. This research provides crucial insights into the environmental and health impacts of such compounds (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Accelerating Sulfonyl Fluoride Synthesis

- A flow chemistry approach was developed for the synthesis of sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride. This method significantly accelerates the synthesis process, demonstrating up to 92% yield in a short time, compared to traditional batch methods (Cao et al., 2020).

Orientations Futures

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides is a new horizon in this field . This approach is expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

Propriétés

IUPAC Name |

3-methoxypropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSECKCOSGZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypropane-1-sulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

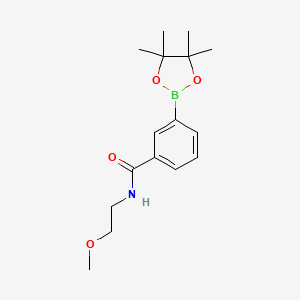

![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)

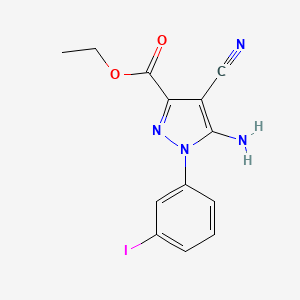

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)